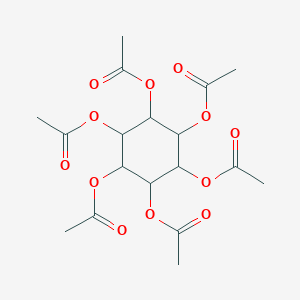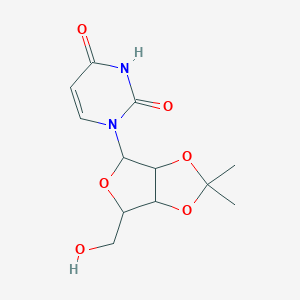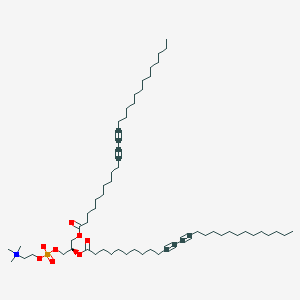![molecular formula C14H12ClNO4S B043902 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid CAS No. 117309-41-8](/img/structure/B43902.png)
2-[4-Chloro(phenylsulfonyl)anilino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Chloro(phenylsulfonyl)anilino]acetic acid is a chemical compound with the molecular formula C14H12ClNO4S and a molecular weight of 325.77 g/mol . This compound is known for its unique structure, which includes a chloro-substituted phenylsulfonyl group attached to an anilinoacetic acid moiety. It is primarily used in proteomics research and has various applications in scientific research .
Métodos De Preparación
The synthesis of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with aniline to form 4-chlorophenylsulfonylaniline. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Análisis De Reacciones Químicas
2-[4-Chloro(phenylsulfonyl)anilino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
2-[4-Chloro(phenylsulfonyl)anilino]acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mecanismo De Acción
The mechanism of action of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological activity of the compound .
Comparación Con Compuestos Similares
2-[4-Chloro(phenylsulfonyl)anilino]acetic acid can be compared with other similar compounds, such as:
2-[4-Bromo(phenylsulfonyl)anilino]acetic acid: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
2-[4-Methyl(phenylsulfonyl)anilino]acetic acid: The presence of a methyl group instead of a chloro group can lead to differences in chemical properties and applications.
2-[4-Nitro(phenylsulfonyl)anilino]acetic acid:
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)16(10-14(17)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINSNNGAGBNQJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327022 |
Source


|
| Record name | N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117309-41-8 |
Source


|
| Record name | N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
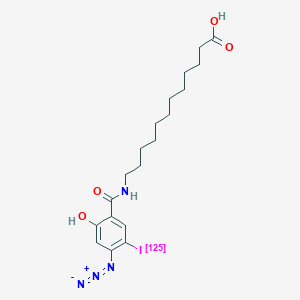

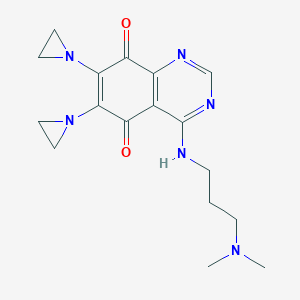

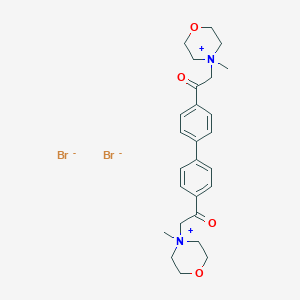
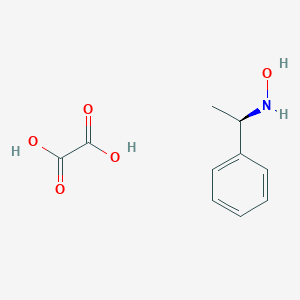
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)

